molecular formula C18H17N3O3S B14085805 3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

Cat. No.: B14085805
M. Wt: 355.4 g/mol
InChI Key: JWXDEMKYAXNXED-UHFFFAOYSA-N
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Description

3-[[3-[(4-methoxyphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[(4-methoxyphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the benzoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[[3-[(4-methoxyphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group yields sulfoxides or sulfones, while reduction of the triazole ring produces dihydrotriazoles.

Scientific Research Applications

3-[[3-[(4-methoxyphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[3-[(4-methoxyphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • Methyl 4-methoxyphenylacetate
  • 4-Methoxybenzoic acid

Uniqueness

Compared to these similar compounds, 3-[[3-[(4-methoxyphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is unique due to the presence of the triazole ring and the sulfanylidene group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[[3-[(4-methoxyphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid

InChI

InChI=1S/C18H17N3O3S/c1-24-15-7-5-12(6-8-15)10-16-19-20-18(25)21(16)11-13-3-2-4-14(9-13)17(22)23/h2-9H,10-11H2,1H3,(H,20,25)(H,22,23)

InChI Key

JWXDEMKYAXNXED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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